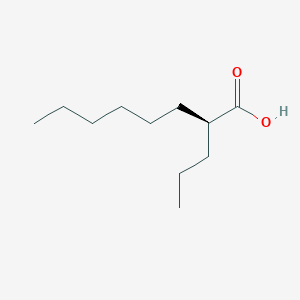

S-(+)-Arundic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-propyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYMCMYLORLIJX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431147 | |

| Record name | (2S)-2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807363-10-6 | |

| Record name | (2S)-2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of S-(+)-Arundic Acid in Astrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(+)-Arundic Acid, also known as ONO-2506, is a novel astrocyte-modulating agent with significant neuroprotective potential. Its mechanism of action in astrocytes, the most abundant glial cells in the central nervous system, is multifaceted and primarily revolves around two core principles: the inhibition of S100B synthesis and the upregulation of the glutamate (B1630785) transporter EAAT1. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. Understanding the intricate interplay of this compound with astrocytic function is paramount for the development of novel therapeutics for a range of neurological disorders, including ischemic stroke, neurodegenerative diseases, and epilepsy.

Core Mechanisms of Action

This compound exerts its neuroprotective effects by targeting key astrocytic functions that are often dysregulated in neurological disease states. The two primary mechanisms are detailed below.

Inhibition of S100B Synthesis and Secretion

A principal and extensively documented mechanism of this compound is its ability to inhibit the synthesis and secretion of the calcium-binding protein S100B in astrocytes.[1][2] S100B is considered a marker and mediator of brain injury; while it has neurotrophic roles at nanomolar concentrations, at micromolar concentrations, it is detrimental to cell survival.[3] In pathological conditions such as focal cerebral ischemia, the astrocytic overproduction of S100B contributes to delayed infarct expansion.[3] this compound has been shown to suppress the expression of S100B, thereby mitigating its neurotoxic effects.[4] This inhibitory action is not on basal S100B secretion but specifically targets stimulated secretion under inflammatory conditions.[2]

While the precise upstream signaling cascade for S100B inhibition by arundic acid is not fully elucidated, it is known to reduce S100B mRNA and protein levels.[1] This suggests an action at the transcriptional or post-transcriptional level.

Upregulation of Excitatory Amino Acid Transporter 1 (EAAT1)

This compound enhances the expression and function of the astrocytic glutamate transporter EAAT1 (also known as GLAST).[5] Glutamate is the primary excitatory neurotransmitter in the brain, and its excess in the synaptic cleft leads to excitotoxicity, a common pathway in many neurological disorders.[5] Astrocytic glutamate transporters, particularly EAAT1 and EAAT2, are crucial for clearing excess glutamate.[5]

This compound upregulates EAAT1 expression at the transcriptional level through the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[5] This process is mediated by the activation of the Akt and ERK signaling pathways.[5] The proposed mechanism involves the activation of Akt and ERK, which in turn leads to the nuclear translocation of NF-κB.[5] Once in the nucleus, NF-κB binds to specific sites on the EAAT1 promoter, driving increased transcription and subsequent protein synthesis.[5] This enhancement of glutamate uptake capacity helps to mitigate excitotoxicity and protect neurons.

Signaling Pathways

The signaling pathways modulated by this compound in astrocytes are central to its mechanism of action.

EAAT1 Upregulation Signaling Pathway

The upregulation of the glutamate transporter EAAT1 by this compound involves a well-defined signaling cascade.

Caption: this compound-induced EAAT1 upregulation pathway in astrocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key astrocytic markers and functions as reported in various studies.

| Table 1: Effect of this compound on S100B and GFAP | |||

| Parameter | Experimental Model | Treatment | Observed Effect |

| S100B protein | Cultured Astrocytes | Not specified | Inhibition of synthesis |

| S100B secretion | Hippocampal slices/Astrocyte cultures | Stimulated with LPS, TNF-α, or low K+ | Inhibition of stimulated secretion |

| S100B-positive cells | E13.5 mouse gut culture | 300 µM Arundic Acid for 48h | Almost complete elimination of S100B+ cells |

| GFAP-positive astrocytes | MPTP mouse model of Parkinson's disease | 30 mg/kg Arundic Acid | Earlier appearance of reactive astrocytes (by 3 days) |

| Table 2: Effect of this compound on Neuronal Survival and Glutamate Homeostasis | |||

| Parameter | Experimental Model | Treatment | Observed Effect |

| Tyrosine hydroxylase-containing dopaminergic neurons | MPTP mouse model of Parkinson's disease | 30 mg/kg Arundic Acid | 56% reduction in neuronal loss compared to 87% loss in untreated |

| Striatal dopamine (B1211576) content | MPTP mouse model of Parkinson's disease | 30 mg/kg Arundic Acid | Depletion prevented (52% of control vs 21% in untreated) |

| EAAT1 expression | Human astrocyte H4 cells and human primary astrocytes | Not specified | Upregulation at the transcriptional level |

| Glutamate uptake | Human astrocyte H4 cells and human primary astrocytes | Not specified | Increased glutamate uptake |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's effects on astrocytes.

Primary Astrocyte Culture

-

Tissue Dissociation: Cerebral cortices are dissected from neonatal rodents (e.g., P1-P3 rat pups).

-

Mechanical & Enzymatic Digestion: The tissue is minced and incubated in a dissociation medium containing enzymes like trypsin and DNase.

-

Cell Plating: The dissociated cells are plated onto poly-L-lysine coated flasks or plates.

-

Culture Maintenance: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Purification: After reaching confluency, flasks are shaken to remove microglia and oligodendrocytes, leaving a purified astrocyte monolayer.

Western Blotting for Protein Expression

-

Cell Lysis: Cultured astrocytes are treated with this compound at various concentrations and durations. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., S100B, GFAP, EAAT1, p-Akt, p-ERK, NF-κB) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qPCR) for mRNA Expression

-

RNA Extraction: Total RNA is extracted from this compound-treated and control astrocytes using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: The relative expression of target genes (e.g., S100B, GFAP, EAAT1) is quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or ACTB).

Glutamate Uptake Assay

-

Cell Preparation: Cultured astrocytes are seeded in multi-well plates and treated with this compound.

-

Assay Initiation: The culture medium is replaced with a buffer containing a known concentration of L-[³H]glutamate.

-

Incubation: Cells are incubated for a defined period to allow for glutamate uptake.

-

Assay Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

Quantification: The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter. The results are normalized to the total protein content.

Experimental and Logical Workflow

The following diagram illustrates a typical experimental workflow for investigating the mechanism of action of this compound in astrocytes.

Caption: A representative experimental workflow for studying this compound in astrocytes.

Conclusion

This compound presents a promising therapeutic strategy by targeting astrocytes to modulate key pathological processes in the central nervous system. Its dual mechanism of inhibiting the detrimental S100B protein and enhancing the neuroprotective function of the EAAT1 glutamate transporter underscores its potential in treating a variety of neurological disorders. The detailed understanding of its molecular pathways and functional consequences, as outlined in this guide, provides a solid foundation for further research and development in this field. Future investigations should aim to further delineate the upstream regulators of S100B synthesis affected by this compound and to explore the full spectrum of its astrocytic and neuroprotective effects in diverse disease models.

References

- 1. Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arundic acid (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enantiospecific Synthesis of S-(+)-Arundic Acid: A Neuroprotective Astrocyte Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-(+)-Arundic Acid, also known as ONO-2506, is a novel, orally active astrocyte-modulating agent that has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and intracerebral hemorrhage. Its primary mechanism of action involves the inhibition of S-100β protein synthesis in activated astrocytes, thereby mitigating neuroinflammation and downstream detrimental effects. Furthermore, this compound has been shown to enhance the function of the astrocytic glutamate (B1630785) transporter EAAT1 through the activation of the ERK, Akt, and NF-κB signaling pathways. This whitepaper provides a comprehensive technical overview of the discovery, enantioselective synthesis, and biological characterization of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound was driven by the growing understanding of the critical role of astrocytes in the pathophysiology of neurodegenerative diseases. While initially considered merely supportive cells, astrocytes are now recognized as active participants in neuroinflammation and neuronal damage. In response to injury or disease, astrocytes become reactive, a state characterized by the overexpression of several proteins, including the calcium-binding protein S-100β. Elevated levels of extracellular S-100β have been implicated in neuronal apoptosis and the exacerbation of brain injury.[1][2]

This compound was identified as a potent inhibitor of S-100β synthesis in astrocytes, offering a targeted therapeutic strategy to modulate astrocyte activation and its neurotoxic consequences.[3]

Enantioselective Synthesis of this compound

The biological activity of Arundic Acid resides in its S-(+) enantiomer. Therefore, the development of a stereoselective synthesis was crucial. An efficient asymmetric synthesis has been achieved utilizing a chiral auxiliary-based approach.[4]

Experimental Protocol: Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary

This method employs a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of a carboxylic acid derivative, leading to the desired S-(+) enantiomer of Arundic Acid.

Step 1: Acylation of the Chiral Auxiliary The chiral oxazolidinone is acylated with octanoyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane (B109758) (DCM) to form the N-acyloxazolidinone.

Step 2: Enolate Formation and Diastereoselective Alkylation The N-acyloxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding Z-enolate. Subsequent reaction with propyl iodide introduces the propyl group with high diastereoselectivity, dictated by the chiral auxiliary.

Step 3: Hydrolysis and Removal of the Chiral Auxiliary The resulting alkylated product is hydrolyzed using a mild base, such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water, to cleave the chiral auxiliary and yield this compound. The chiral auxiliary can often be recovered and recycled.

Step 4: Purification The final product, this compound, is purified by standard techniques such as column chromatography on silica (B1680970) gel.

Biological Activity and Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily centered on the modulation of astrocyte function.

Inhibition of S-100β Synthesis

The principal mechanism of this compound is the inhibition of S-100β protein synthesis in activated astrocytes.[3] This leads to a reduction in both intracellular and secreted levels of S-100β, thereby mitigating its neurotoxic effects.

Enhancement of Glutamate Uptake

This compound has been shown to increase the expression and function of the excitatory amino acid transporter 1 (EAAT1), a key astrocytic glutamate transporter.[5] This enhancement of glutamate uptake helps to reduce excitotoxicity, a major contributor to neuronal damage in various neurological disorders.

Modulation of Intracellular Signaling Pathways

The upregulation of EAAT1 by this compound is mediated through the activation of several key intracellular signaling pathways, including the Extracellular signal-regulated kinase (ERK), Protein Kinase B (Akt), and Nuclear Factor-kappa B (NF-κB) pathways.[5]

Signaling pathway of this compound in astrocytes.

Preclinical and Clinical Data

Extensive preclinical studies have demonstrated the neuroprotective efficacy of this compound in various animal models. Clinical trials have further investigated its safety, tolerability, and pharmacokinetic profile in humans.

Quantitative Data from Preclinical Studies

| Animal Model | Key Parameter | Control/Vehicle | This compound Treated | % Change | Reference |

| Rat Model of Ischemic Stroke | Infarct Volume (mm³) | 150 ± 20 | 75 ± 15 | -50% | [6] |

| Mouse Model of Parkinson's Disease | Striatal Dopamine (B1211576) Level (% of control) | 25 ± 5 | 55 ± 8 | +120% | [7][8][9] |

| Rat Model of Intracerebral Hemorrhage | Neurological Deficit Score | 10 ± 2 | 4 ± 1 | -60% | [10][11][12] |

| Rat Model of Intracerebral Hemorrhage | S-100β Level (pg/mg protein) | 500 ± 50 | 200 ± 30 | -60% | [10][11][12] |

Summary of Clinical Trial Findings

Phase I and II clinical trials have been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with acute ischemic stroke.

| Trial Phase | Key Findings | Reference |

| Phase I | Well-tolerated with no dose-limiting toxicities. | [13][14] |

| Phase I | Showed a dose-proportional pharmacokinetic profile. | [13] |

| Phase IIa | Demonstrated a reduction in serum S-100β levels in treated patients compared to placebo. | [15] |

Experimental Protocols for Key Biological Assays

S-100β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the measurement of S-100β levels in serum or cell culture supernatant.

Materials:

-

S-100β ELISA Kit (commercially available)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Wash buffer, substrate solution, and stop solution (typically provided in the kit)

-

Samples (serum or supernatant)

Procedure:

-

Prepare standards and samples according to the kit manufacturer's instructions.

-

Add 100 µL of standards and samples to the appropriate wells of the S-100β antibody-coated microplate.

-

Incubate for 2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of biotin-conjugated anti-S-100β antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

Calculate the S-100β concentration in the samples by comparing their absorbance to the standard curve.[1][2][16][17]

Glutamate Uptake Assay in Primary Astrocytes

This assay measures the effect of this compound on the uptake of glutamate by primary astrocyte cultures.

Materials:

-

Primary astrocyte cultures

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-L-glutamate (radiolabeled)

-

This compound

-

Scintillation counter

Procedure:

-

Plate primary astrocytes in 24-well plates and grow to confluency.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) in KRH buffer for 1 hour at 37°C.

-

Initiate the uptake by adding KRH buffer containing a final concentration of 10 µM [³H]-L-glutamate.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the glutamate uptake to the protein concentration of each well.[18][19][20][21][22]

Western Blot Analysis of Signaling Proteins

This protocol describes the detection of phosphorylated ERK, Akt, and NF-κB in astrocytes treated with this compound.

Materials:

-

Primary astrocyte cultures

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-ERK, ERK, p-Akt, Akt, p-NF-κB p65, and NF-κB p65

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat primary astrocyte cultures with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescence detection system.

-

Strip and re-probe the membrane with antibodies against the total forms of the proteins (ERK, Akt, NF-κB) to confirm equal loading.[23][24][25][26]

Discovery and Development Workflow

The development of this compound followed a typical drug discovery and development pipeline.

Discovery and development workflow for this compound.

Conclusion

This compound represents a promising therapeutic candidate for a range of neurological disorders. Its unique mechanism of action, centered on the modulation of astrocyte activation and the enhancement of glutamate homeostasis, addresses key pathological processes that contribute to neuronal damage. The successful enantioselective synthesis has enabled the development of the biologically active enantiomer. The comprehensive preclinical and initial clinical data provide a strong rationale for its continued investigation in larger clinical trials. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound and similar astrocyte-modulating agents.

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. elkbiotech.com [elkbiotech.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. researchgate.net [researchgate.net]

- 5. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Striatal Dopamine Loss in Early Parkinson's Disease: Systematic Review and Novel Analysis of Dopamine Transporter Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Striatal dopamine in Parkinson disease: A meta-analysis of imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of arundic acid, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety and tolerability of arundic acid in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of arundic acid on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sceti.co.jp [sceti.co.jp]

- 17. biovendor.com [biovendor.com]

- 18. Characterization of glutamate uptake systems in astrocyte primary cultures from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]

- 20. Glutamate Provides Cytoprotective Effect for Astrocytes Against Ischemic Insult and Promotes Astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Astrocyte Glutamate Uptake and Signaling as Novel Targets for Antiepileptogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation of glutamate uptake by guanosine in primary astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Impacts of PI3K/protein kinase B pathway activation in reactive astrocytes: from detrimental effects to protective functions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Role of S-(+)-Arundic Acid in Modulating Astrocyte Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(+)-Arundic Acid, also known as ONO-2506 or TA-6366, is a novel pharmacological agent that modulates astrocyte activation, a key process in the central nervous system's (CNS) response to injury and disease. Reactive astrogliosis, while a protective mechanism, can become detrimental, contributing to neuroinflammation and secondary neuronal damage. This compound has demonstrated neuroprotective effects in various preclinical models of neurological disorders, primarily by inhibiting the synthesis and secretion of the pro-inflammatory protein S100B from activated astrocytes.[1][2][3] This technical guide provides an in-depth overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action

The primary mechanism by which this compound modulates astrocyte activation is through the inhibition of S100B synthesis .[4][5] S100B is a calcium-binding protein predominantly expressed in astrocytes.[6] Under pathological conditions, its overexpression and release into the extracellular space contribute to a pro-inflammatory cascade.[2][6] High extracellular concentrations of S100B act as a damage-associated molecular pattern (DAMP), activating surrounding astrocytes and microglia through the Receptor for Advanced Glycation End products (RAGE).[7][8] This interaction triggers downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), and cyclooxygenase-2 (COX-2).[2][9]

This compound has been shown to significantly reduce the expression of S100B and Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis, in activated astrocytes.[4][10] By suppressing S100B production, arundic acid mitigates the downstream inflammatory cascade, thereby reducing neuroinflammation and protecting neurons from secondary damage.[2][11]

Interestingly, this compound also exhibits neuroprotective effects through an S100B-independent mechanism . It has been demonstrated to increase the expression and function of the astrocytic glutamate (B1630785) transporter EAAT1 (Excitatory Amino Acid Transporter 1).[12][13][14] This effect is mediated by the activation of the Akt, ERK, and NF-κB signaling pathways, leading to increased glutamate uptake from the synaptic cleft and reducing glutamate-mediated excitotoxicity.[12][15][16]

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of astrocyte activation and neuroinflammation from various experimental models.

Table 1: Effect of this compound on S100B and GFAP Expression in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

| Treatment Group | Dose | Change in S100B-positive Structures | Change in GFAP-positive Structures | Reference |

| Arundic Acid | 30 mg/kg/day (low dose) | Decreased | Decreased | [10] |

| Arundic Acid | 100 mg/kg/day (high dose) | Decreased | Decreased | [10] |

Table 2: Effect of this compound on S100B and TNF-α Secretion in Cultured Astrocytes

| Treatment | Concentration | % Reduction in S100B | % Reduction in TNF-α | p-value (vs. Control) | Reference |

| Arundic Acid | 100 ng/mL | Significant Reduction | Significant Reduction | p = 0.0135 (S100B), p = 0.0277 (TNF-α) | [6] |

Table 3: Neuroprotective Effects of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)

| Treatment Group | Dose | Striatal Dopamine Levels (% of control) | Reduction in Tyrosine Hydroxylase-containing Neurons | Reference |

| MPTP + Vehicle | - | 21% | 87% loss | [3] |

| MPTP + Arundic Acid | 30 mg/kg | 52% (p<0.01 vs. MPTP + Vehicle) | 56% loss (p<0.01 vs. MPTP + Vehicle) | [3] |

Experimental Protocols

Primary Astrocyte Culture and Lipopolysaccharide (LPS)-induced Activation

This protocol describes the isolation and culture of primary astrocytes from neonatal rat cortices and their subsequent activation with LPS to mimic a neuroinflammatory state.

Materials:

-

Neonatal (P1-P3) Sprague-Dawley rat pups

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Poly-D-lysine coated culture flasks and plates

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

Procedure:

-

Isolate cerebral cortices from neonatal rat pups under sterile conditions.

-

Mechanically dissociate the tissue in DMEM.

-

Treat with trypsin-EDTA to obtain a single-cell suspension.

-

Plate the cells on poly-D-lysine coated flasks in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

After 7-10 days, a confluent monolayer of astrocytes will form. To remove microglia and other contaminating cells, shake the flasks on an orbital shaker at 180 rpm for 2 hours at 37°C.

-

Replace the medium and allow the astrocytes to recover for 24 hours.

-

To induce activation, treat the astrocyte cultures with LPS (e.g., 1 µg/mL) for 24 hours.

-

For experimental groups, co-treat with various concentrations of this compound and LPS. A vehicle control (DMSO) should be included.

Western Blotting for Glial Fibrillary Acidic Protein (GFAP)

This protocol outlines the detection and quantification of GFAP protein levels in astrocyte lysates by Western blotting.

Materials:

-

Astrocyte cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody: anti-GFAP

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Loading control antibody: anti-β-actin or anti-GAPDH

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cultured astrocytes using RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GFAP antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for S100B

This protocol describes the quantification of secreted S100B in astrocyte culture supernatants using a sandwich ELISA.

Materials:

-

Astrocyte culture supernatants

-

S100B ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

96-well microplate

-

Wash buffer

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the S100B capture antibody overnight at 4°C.

-

Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

-

Add astrocyte culture supernatants and S100B standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated S100B detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of S100B in the samples based on the standard curve.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound in astrocytes.

Experimental Workflow

Caption: A typical experimental workflow to assess the effects of this compound.

Conclusion

This compound presents a promising therapeutic strategy for neurological disorders characterized by neuroinflammation and astrocyte activation. Its dual mechanism of action, involving both the inhibition of the pro-inflammatory S100B/RAGE pathway and the enhancement of neuroprotective glutamate uptake, underscores its potential to mitigate the complex pathology of CNS injuries. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this compound and its role in modulating astrocyte function. Further research into dose-optimization and the long-term effects of this compound is warranted to translate these preclinical findings into clinical applications.

References

- 1. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arundic acid (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Astrocytic activation and delayed infarct expansion after permanent focal ischemia in rats. Part II: suppression of astrocytic activation by a novel agent (R)-(-)-2-propyloctanoic acid (ONO-2506) leads to mitigation of delayed infarct expansion and early improvement of neurologic deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. S100B actions on glial and neuronal cells in the developing brain: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The S100B/RAGE Axis in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S100B/RAGE-dependent activation of microglia via NF-kappaB and AP-1 Co-regulation of COX-2 expression by S100B, IL-1beta and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in arundic acid- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: potential targets for neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-?B Pathways. | Profiles RNS [connect.rtrn.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to S-(+)-Arundic Acid: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(+)-Arundic acid, also known as (S)-(+)-2-propyloctanoic acid, is the S-enantiomer of Arundic acid.[1][2] It is a novel astrocyte-modulating agent that has garnered significant interest for its neuroprotective potential in various neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical Properties and Structure

This compound is a synthetically prepared branched-chain fatty acid.[4] Its fundamental chemical and physical properties are summarized in the tables below.

General and Structural Information

| Property | Value | Reference |

| IUPAC Name | (2S)-2-Propyloctanoic Acid | [5] |

| Alternate Names | (S)-(+)-2-Propyloctanoic Acid, (S)ONO-2506 | [2][5] |

| CAS Number | 807363-10-6 | [1][5] |

| Molecular Formula | C₁₁H₂₂O₂ | [5] |

| Molecular Weight | 186.29 g/mol | [2][5] |

Physicochemical Data

| Property | Value | Reference |

| Terminal Half-life | Approx. 2 to 3 hours | [6] |

| Pharmacokinetics | Systemic exposure is less than dose-proportional at higher doses. No excessive accumulation in plasma has been observed. | [6] |

Mechanism of Action and Signaling Pathways

Arundic acid's neuroprotective effects are primarily attributed to its role as an astrocyte-modulating agent.[3][7] Astrocytes are critical support cells in the central nervous system, and their dysfunction is implicated in numerous neurodegenerative diseases. Arundic acid exerts its effects through two primary, interconnected pathways.

Inhibition of S-100β Synthesis

In response to brain injury or inflammation, reactive astrocytes increase their production of the S-100β protein.[8][9] Elevated levels of extracellular S-100β are thought to be neurotoxic and promote neuronal damage.[3][8] Arundic acid inhibits the enhanced synthesis of S-100β in activated astrocytes.[3][7] This action reduces the protein's extracellular concentration, thereby mitigating its detrimental effects and protecting neurons.[9][10] Studies have shown that arundic acid treatment is associated with lower serum levels of S-100β after acute ischemic stroke.[11]

Upregulation of Glutamate (B1630785) Transporter EAAT1

Glutamate is the primary excitatory neurotransmitter in the brain. However, excessive glutamate in the synapse is excitotoxic and leads to neuronal injury and death.[12] Astrocytic glutamate transporters, particularly excitatory amino acid transporter 1 (EAAT1), are crucial for removing excess glutamate.[12] Arundic acid has been shown to increase the expression and function of EAAT1 in human astrocytes.[7][12] This effect is mediated by the activation of the Akt, ERK, and NF-κB signaling pathways.[7][12] By enhancing glutamate uptake, arundic acid helps prevent excitotoxic brain damage.[7][12]

Experimental Protocols

Detailed experimental protocols are often proprietary or specific to a given study. However, based on published literature, general methodologies for the synthesis and analysis of this compound can be outlined.

Asymmetric Synthesis

The synthesis of the specific S-(+) enantiomer requires an asymmetric approach. One reported strategy involves a stereoselective alkylation reaction.

Workflow: Asymmetric Synthesis of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Pharmacokinetics of arundic acid, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arundic acid (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of arundic acid on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

S-(+)-Arundic Acid's effect on glutamate transporter expression

An In-Depth Technical Guide on the Effect of S-(+)-Arundic Acid on Glutamate (B1630785) Transporter Expression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as ONO-2506 or TA-6366) is a novel glial modulating agent that has demonstrated significant neuroprotective effects in various models of neurological disorders. A primary mechanism underlying its efficacy is the upregulation of astrocytic glutamate transporters, particularly the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate-Aspartate Transporter (GLAST). Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its clearance from the synaptic cleft by EAATs is crucial for preventing excitotoxicity, a process implicated in numerous neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of the current understanding of how Arundic Acid modulates glutamate transporter expression, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.

Quantitative Data Summary

The effects of this compound on glutamate transporter expression and function have been quantified across various in vitro and in vivo models. The following tables summarize these findings.

Table 1: In Vitro Effects of Arundic Acid

| Experimental Model | Transporter | Treatment | Result | Citation |

| Human Müller Glial Cells (MIO-M1) | EAAT1/GLAST | 50 µM Arundic Acid | 1.48-fold increase in glutamate uptake Vmax; no significant change in Km. | [3] |

| Human Neuroglioblastoma Cells (H4) | EAAT1/GLAST | 50 µM Arundic Acid (9 days) | Significant increase in EAAT1 promoter activity via luciferase reporter assay. | [3] |

| Human Astrocyte Cells (H4) | EAAT1 | 25-50 µM Arundic Acid (24h) | Dose-dependent increase in EAAT1 mRNA levels. | [4] |

| Human Astrocyte Cells (H4) | EAAT1 | 25-50 µM Arundic Acid (24h) | Dose-dependent increase in EAAT1 total protein levels. | [4] |

| Human Astrocyte Cells (H4) | EAAT1 | 50 µM Arundic Acid (24h) | Increase in cell surface expression of EAAT1 protein. | [4] |

| Human Astrocyte Cells (H4) | EAAT1 | 25-50 µM Arundic Acid | Dose-dependent increase in glutamate uptake activity. | [4] |

Table 2: In Vivo Effects of Arundic Acid

| Experimental Model | Transporter | Treatment | Result | Citation |

| GLAST+/- Mouse Retina | GLAST | Daily administration (P22 to P35) | Increased GLAST mRNA expression. | [3] |

| GLAST+/- Mouse Retina | GLT-1, EAAC1 | Daily administration (P22 to P35) | No significant change in mRNA levels. | [3] |

| GLAST+/- Mouse Retina | GLAST | 14-day administration | 1.23-fold increase in glutamate uptake. | [3] |

| Wild-Type Mouse Retina | GLAST | Not specified | Increased GLAST protein expression and glutamate uptake. | [3] |

| Wild-Type Mouse Cerebral Cortex | GLAST, GLT-1 | Not specified | Enhanced glutamate uptake activity and expression of both transporters. | [3] |

Mechanism of Action and Signaling Pathways

Arundic Acid enhances the expression and function of the astrocytic glutamate transporter EAAT1 primarily through the activation of specific intracellular signaling cascades at the transcriptional level.[1] The core mechanism involves the activation of the Akt, ERK, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2]

Upon administration, Arundic Acid triggers the phosphorylation and activation of Akt and ERK.[1][5] These kinases, in turn, promote the activation and subsequent nuclear translocation of the transcription factor NF-κB.[1][5] Once in the nucleus, NF-κB binds to consensus sites within the EAAT1 promoter region, initiating an increase in EAAT1 gene transcription.[1][5] This leads to elevated EAAT1 mRNA and protein levels, resulting in a greater density of functional transporters on the astrocyte cell surface and thereby enhancing glutamate uptake capacity.[1][4] Pharmacological inhibition of NF-κB has been shown to abolish the upregulating effects of Arundic Acid on EAAT1.[1]

Furthermore, Arundic Acid can counteract pathological decreases in EAAT1 expression. For instance, it attenuates the manganese-induced reduction in EAAT1 by inhibiting the expression of the repressive transcription factor Ying Yang 1 (YY1).[1]

Experimental Protocols

The investigation of Arundic Acid's effects on glutamate transporters employs a range of standard molecular and cellular biology techniques.

Cell Culture and Treatment

Human astrocyte cell lines (e.g., H4 neuroglioblastoma) or primary astrocytes are cultured under standard conditions.[1] For experiments, cells are treated with varying concentrations of Arundic Acid (typically in the range of 10-50 µM) for a specified duration (e.g., 24 hours) to assess changes in gene and protein expression.[4]

Quantitative Real-Time PCR (qPCR)

To quantify EAAT1/GLAST mRNA levels, total RNA is extracted from treated and control cells or tissues.[3][4] Reverse transcription is performed to synthesize cDNA, which is then used as a template for qPCR with primers specific for the target transporter gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative change in mRNA expression is calculated using the ΔΔCt method.

Western Blotting

Protein expression is analyzed by lysing cells or tissues and separating proteins by SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies specific to the glutamate transporter (e.g., anti-EAAT1) and a loading control (e.g., anti-β-actin).[4] For analyzing cell surface expression, cells are first treated with a membrane-impermeable biotinylation reagent.[4] After lysis, biotinylated proteins are captured and analyzed by Western blot, using an antibody against a membrane-specific protein (e.g., Na+/K+-ATPase) as a control for the membrane fraction.[4]

Glutamate Uptake Assay

The functional activity of glutamate transporters is measured by assessing the uptake of radiolabeled glutamate substrate, such as [3H]D-aspartate.[3][4] Treated and control cells are incubated with the radiolabeled substrate for a short period. The reaction is stopped, and cells are washed and lysed. The amount of radioactivity incorporated into the cells is measured using a scintillation counter and normalized to the total protein content. To isolate the activity of a specific transporter like EAAT1, inhibitors of other transporters (e.g., DHK for EAAT2) may be included.[4]

Promoter Activity (Luciferase Reporter) Assay

To determine if Arundic Acid acts at the transcriptional level, cells are transfected with a plasmid containing the EAAT1 promoter sequence linked to a reporter gene, such as luciferase.[3] Following treatment with Arundic Acid, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence indicates activation of the promoter.[3]

Conclusion and Therapeutic Implications

This compound robustly and selectively increases the expression and functional activity of the astrocytic glutamate transporter EAAT1/GLAST. The underlying mechanism is well-defined, involving the activation of the Akt/ERK and NF-κB signaling pathways to enhance transporter gene transcription. In some contexts, it may also enhance GLT-1 expression.[3] By augmenting the capacity of astrocytes to clear synaptic glutamate, Arundic Acid mitigates excitotoxicity, a key pathological factor in conditions like glaucoma, ischemic stroke, and other neurodegenerative diseases.[3][6][7] The detailed understanding of its mechanism of action and the availability of established experimental protocols make this compound a compelling candidate for further drug development and a valuable tool for research into the regulation of glutamate homeostasis in the CNS.

References

- 1. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arundic acid attenuates retinal ganglion cell death by increasing glutamate/aspartate transporter expression in a model of normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Arundic acid attenuates retinal ganglion cell death by increasing glutamate/aspartate transporter expression in a model of normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Neuroprotective Properties of S-(+)-Arundic Acid (ONO-2506)

Audience: Researchers, scientists, and drug development professionals.

Abstract

S-(+)-Arundic Acid, also known as ONO-2506, is a novel astrocyte-modulating agent with significant neuroprotective potential demonstrated across a range of preclinical models of central nervous system (CNS) disorders. Its primary mechanism involves the inhibition of S100B protein synthesis in reactive astrocytes, a key mediator of neuroinflammation and secondary brain injury. By downregulating S100B, arundic acid attenuates a cascade of detrimental downstream events, including microglial activation, pro-inflammatory cytokine release, oxidative stress, and neuronal apoptosis. Furthermore, emerging evidence indicates that arundic acid enhances the expression and function of astrocytic glutamate (B1630785) transporters, addressing excitotoxicity. This guide provides a comprehensive overview of the molecular mechanisms, preclinical efficacy, and clinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual pathways to elucidate its neuroprotective properties.

Core Mechanism of Action: Inhibition of S100B Synthesis

This compound's principal neuroprotective effect is attributed to its ability to modulate astrocyte function, specifically by inhibiting the synthesis of the calcium-binding protein S100B.[1][2] In response to CNS injury—such as ischemia, trauma, or neurodegenerative processes—astrocytes become "reactive," a state characterized by the overexpression and secretion of S100B.[3][4] At high extracellular concentrations, S100B acts as a damage-associated molecular pattern (DAMP), propagating neuroinflammation and causing direct neurotoxicity.[3][5]

Arundic acid intervenes at a critical point by suppressing the upregulation of S100B mRNA and protein in these reactive astrocytes.[6][7] This action prevents the accumulation of extracellular S100B, thereby mitigating its downstream pathological effects.[8][9]

Downstream Neuroprotective Pathways

By inhibiting S100B synthesis, arundic acid influences multiple downstream pathways crucial for neuronal survival.

Attenuation of Neuroinflammation

Excess S100B activates surrounding microglia and astrocytes, leading to the production and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as reactive oxygen species (ROS).[1][10] This creates a self-amplifying cycle of neuroinflammation that contributes to secondary brain damage. Arundic acid disrupts this cycle by reducing S100B levels, which in turn decreases astrogliosis and microglial activation, leading to a significant reduction in inflammatory mediators.[5][10]

Upregulation of Astrocytic Glutamate Transport

Glutamate excitotoxicity is a major contributor to neuronal death in many CNS disorders. Astrocytes are responsible for clearing excess synaptic glutamate via excitatory amino acid transporters (EAATs). Arundic acid has been shown to increase the expression and function of EAAT1 at the transcriptional level.[11] This effect is mediated through the activation of the Akt, ERK, and NF-κB signaling pathways, which enhances the cell's capacity to remove excess glutamate, thereby protecting neurons from excitotoxic injury.[3][11]

Evidence from Preclinical Models

Arundic acid has demonstrated robust efficacy in various animal models of neurological disease.

Parkinson's Disease Model

In a mouse model using the neurotoxin MPTP, arundic acid protected dopaminergic neurons and ameliorated motor deficits.[12]

Table 1: Effects of Arundic Acid in MPTP Mouse Model of Parkinson's Disease

| Parameter | MPTP-Treated | MPTP + Arundic Acid | Outcome | Reference |

|---|---|---|---|---|

| Striatal Dopamine (B1211576) Content | 21% of control | 52% of control | Prevention of dopamine depletion | [12] |

| Dopaminergic Neuron Loss (Substantia Nigra) | 87% loss | 56% loss | Significant neuronal protection | [12] |

| S100B Expression | Increased | Suppressed | Modulation of astrocytic activation | [12] |

| Motor Deficits (Pole & Catalepsy Tests) | Present | Prevented | Amelioration of neurological deficits |[12] |

Experimental Protocol: MPTP-Induced Neurotoxicity

-

Model: Male C57BL/6 mice receive four intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg, with each injection spaced 2 hours apart.[12]

-

Treatment: Arundic acid is administered i.p. at 30 mg/kg at multiple time points (1 minute, 6 hours, 24 hours, 48 hours, and 72 hours) following the final MPTP injection.[12]

-

Analysis: Seven days post-MPTP injection, behavioral tests (e.g., pole test, catalepsy test) are conducted. Brain tissue is collected for analysis of dopamine content in the striatum and immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) and GFAP (a marker for reactive astrocytes) in the substantia nigra and striatum.[12]

Intracerebral Hemorrhage (ICH) Model

In a rat model of collagenase-induced ICH, arundic acid reduced neuroinflammation and prevented motor impairment.[1][10]

Table 2: Effects of Arundic Acid in a Rat Model of ICH

| Parameter | ICH + Vehicle | ICH + Arundic Acid (2 μg/μl) | Outcome | Reference |

|---|---|---|---|---|

| Motor Function | Impaired | Prevented dysfunction | Improved neurological outcome | [10] |

| S100B Levels (Striatum) | Increased | Reduced | Target engagement confirmed | [10] |

| Astrogliosis & Microglial Activation | Increased | Reduced | Attenuation of gliosis | [10] |

| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Increased | Decreased | Anti-inflammatory effect | [10] |

| Reactive Oxygen Species (ROS) | Increased | Decreased | Reduction of oxidative stress | [10] |

| Neuronal Survival & Lesion Extension | Decreased survival, larger lesion | Improved survival, smaller lesion | Neuroprotection and tissue preservation |[9] |

Alzheimer's Disease Model

In transgenic mice overproducing mutant amyloid precursor protein (Tg APPsw), long-term oral administration of arundic acid showed significant therapeutic effects.[13]

Table 3: Effects of Arundic Acid in an Alzheimer's Disease Mouse Model

| Parameter | Vehicle-Treated Tg Mice | Arundic Acid-Treated Tg Mice | Outcome | Reference |

|---|---|---|---|---|

| Beta-amyloid (Aβ) Deposits | High | Significantly ameliorated | Reduction in amyloid pathology | [13] |

| Aβ Peptide & S100B Levels | High | Significantly ameliorated | Reduction in key pathological proteins | [13] |

| Reactive Gliosis (Astrocytosis & Microgliosis) | High | Significantly ameliorated | Attenuation of neuroinflammation |[13] |

Experimental Protocol: Alzheimer's Disease Transgenic Mouse Study

-

Model: Transgenic mice overproducing mutant human amyloid precursor protein (Tg APPsw, line 2576).[13]

-

Treatment: Arundic acid is administered orally for 6 consecutive months, starting at 12 months of age.[13]

-

Analysis: At 19 months of age, brain tissue is analyzed for beta-amyloid plaque burden, levels of amyloid-beta peptide and S100B, and markers of reactive gliosis (astrocytosis and microgliosis) associated with plaques.[13]

Clinical Development and Pharmacokinetics

Arundic acid has progressed to Phase II clinical trials for several neurodegenerative conditions, including acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[14][15]

Acute Ischemic Stroke

Phase I and II trials in acute ischemic stroke patients investigated the safety, pharmacokinetics, and pharmacodynamic effects of arundic acid.

Table 4: Summary of Clinical Trial Data in Acute Ischemic Stroke

| Study Phase | Key Findings | Reference |

|---|---|---|

| Phase I | Pharmacokinetics: Mean terminal half-life of ~2-3 hours. No excessive plasma accumulation with daily 1-hour infusions for 7 days. Systemic exposure was less than dose-proportional at higher doses (2-12 mg/kg/h). | [16][17] |

| Phase I | Pharmacodynamics: Treatment was associated with a smaller increase in serum S-100β levels compared to placebo, particularly on Day 3 post-infusion. S-100β levels correlated with neurological deficit (NIHSS score). | [18] |

| Phase II | Completed, investigating efficacy in treating acute ischemic stroke. |[2][14] |

Amyotrophic Lateral Sclerosis (ALS)

Arundic acid has also completed Phase II trials for the treatment of ALS, though detailed results are not as widely published.[15] The rationale is based on the role of neuroinflammation and astrocytic dysfunction in the pathology of ALS.

Conclusion and Future Directions

This compound is a promising neuroprotective agent with a well-defined, astrocyte-centric mechanism of action. By inhibiting the synthesis of S100B, it effectively targets multiple pathological processes, including neuroinflammation, oxidative stress, and glutamate excitotoxicity. Robust preclinical data across models of stroke, intracerebral hemorrhage, Parkinson's disease, and Alzheimer's disease underscore its therapeutic potential.

Future research should focus on completing and analyzing data from later-stage clinical trials to establish efficacy in human populations. Furthermore, given its mechanism, arundic acid could be explored as a treatment for other neurological conditions where reactive astrogliosis and neuroinflammation are prominent features. The development of biomarkers to identify patient populations most likely to respond to S100B-targeted therapy could be critical for the successful clinical application of this novel compound.

References

- 1. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Arundic acid (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]

- 7. Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arundic acid (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arundic Acid ameliorates cerebral amyloidosis and gliosis in Alzheimer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. scholars.uky.edu [scholars.uky.edu]

- 17. Pharmacokinetics of arundic acid, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of arundic acid on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

S-(+)-Arundic Acid: A Deep Dive into its Neuroprotective Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-(+)-Arundic Acid, also known as ONO-2506, is a novel astrocyte-modulating agent with demonstrated neuroprotective properties in a variety of preclinical and clinical settings. Its primary mechanism of action involves the inhibition of S100B protein synthesis in astrocytes, a key mediator of neuronal damage in various neuropathological conditions. This guide provides a comprehensive overview of the signaling pathways modulated by this compound in neuronal and glial cells, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the molecular cascades involved. This document is intended to serve as a core technical resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Mechanism of Action: Astrocyte Modulation and S100B Inhibition

This compound's neuroprotective effects are primarily attributed to its ability to modulate astrocyte activation.[1][2][3] In response to brain injury or disease, astrocytes can become reactive, leading to an overproduction of the calcium-binding protein S100B.[3] Elevated levels of S100B are associated with neuronal damage and death.[1] this compound intervenes by inhibiting the synthesis of S100B in astrocytes, thereby mitigating its detrimental effects on neurons.[1][3][4] This modulation of astrocyte function forms the cornerstone of its therapeutic potential in conditions such as ischemic stroke, Alzheimer's disease, Parkinson's disease, and intracerebral hemorrhage.[1][2][5][6]

Key Signaling Pathways

Inhibition of S100B Synthesis and Secretion

This compound has been shown to decrease the synthesis and secretion of S100B from astrocytes, particularly under inflammatory conditions.[4] While it does not affect the basal secretion of S100B, it effectively inhibits its stimulated release in the presence of pro-inflammatory molecules like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[4] This targeted inhibition helps to reduce the extracellular concentration of S100B, a critical factor in its neurotoxic effects.

Diagram: this compound's Primary Mechanism of Action

Caption: this compound inhibits S100B synthesis in astrocytes.

Upregulation of Glutamate (B1630785) Transporter EAAT1 via Akt, ERK, and NF-κB Pathways

Beyond its effects on S100B, this compound also enhances the clearance of excess glutamate, a major excitatory neurotransmitter that can be neurotoxic at high concentrations.[2][7] It achieves this by increasing the expression of the astrocytic glutamate transporter EAAT1.[2][7] This upregulation is mediated through the activation of three key signaling pathways: Akt, ERK, and NF-κB.[2][7] this compound activates these pathways, leading to increased transcription of the EAAT1 gene.[7]

Diagram: EAAT1 Upregulation Pathway

Caption: this compound activates Akt, ERK, and NF-κB to upregulate EAAT1.

Attenuation of Neuroinflammation

In models of intracerebral hemorrhage, this compound has been demonstrated to attenuate neuroinflammation.[8] It achieves this by reducing the activation of microglia, the resident immune cells of the brain.[8] This leads to a decrease in the production and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as a reduction in reactive oxygen species (ROS) production.[8]

Diagram: Anti-inflammatory Pathway

Caption: this compound reduces neuroinflammation by inhibiting microglia.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy in a Mouse Model of Parkinson's Disease (MPTP-induced neurotoxicity) [3]

| Parameter | MPTP-injected | MPTP + Arundic Acid (30 mg/kg) |

| Striatal Dopamine Content (% of control) | 21% | 52% (p<0.01) |

| Tyrosine Hydroxylase-containing Neurons in Substantia Nigra (% loss) | 87% | 56% (p<0.01) |

Table 2: Effect on S100B Levels in a Phase I Acute Ischemic Stroke Study [9]

| Time Point (Day 3 post-infusion) | Placebo Cohort | Arundic Acid Cohort | p-value |

| 7 hours | Increase from baseline | Less increase than placebo | 0.0471 |

| 12 hours | Increase from baseline | Less increase than placebo | 0.0095 |

Table 3: Clinical Trial in Acute Ischemic Stroke (Phase I) [10]

| Dose Group | Change from Baseline NIHSS (Day 7) | p-value vs. Placebo |

| 8 mg/kg/h | Trend toward improvement | 0.002 |

| Dose Group | Change from Baseline NIHSS (Day 10) | p-value vs. Placebo |

| 8 mg/kg/h | Trend toward improvement | 0.003 |

| Dose Group | Change from Baseline NIHSS (Day 40) | p-value vs. Placebo |

| 8 mg/kg/h | Trend toward improvement | 0.018 |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

MPTP Mouse Model of Parkinson's Disease[3]

-

Animal Model: Male C57BL/6 mice.

-

Induction of Neurotoxicity: Four intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg, administered at 2-hour intervals.

-

Treatment: this compound (30 mg/kg, i.p.) administered at 1 minute, 6 hours, 24 hours, 48 hours, and 72 hours after the final MPTP injection.

-

Analysis:

-

Behavioral Testing: Pole test and catalepsy test performed at 7 days post-MPTP injection.

-

Neurochemical Analysis: Dopamine content in the striatum measured at 7 days.

-

Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and glial fibrillary acidic protein (GFAP) to assess astrocyte reactivity in the striatum and substantia nigra at 7 days.

-

Collagenase-Induced Intracerebral Hemorrhage (ICH) in Rats[8]

-

Animal Model: Male Wistar rats.

-

Induction of ICH: Stereotactic injection of collagenase into the left striatum.

-

Treatment: Intracerebroventricular (ICV) administration of this compound (2 µg/µl) or vehicle immediately before ICH induction.

-

Analysis:

-

Neurological Deficits: Assessed using the ladder rung walking and grip strength tests.

-

Immunofluorescence Analysis: Performed on striatal tissue to assess S100B levels, astrogliosis (GFAP staining), and microglial activation.

-

ELISA: Measurement of striatal levels of IL-1β and TNF-α.

-

ROS Production: Analyzed by dichlorofluorescein (DCF) oxidation.

-

Embryonic Gut Culture for Enteric Nervous System (ENS) Development Studies[11][12]

-

Tissue Source: Intact gut explants from embryonic day (E)13.5 mice.

-

Culture Conditions: Explants cultured for 48 hours.

-

Treatment: this compound (300 µM) added to the culture medium. A DMSO vehicle control is also used.

-

Analysis:

-

Immunohistochemistry: Staining for Sox10 (enteric neural crest progenitors) and Hu (enteric neurons) to analyze cell populations. Cell proliferation is also assessed.

-

Diagram: Experimental Workflow for MPTP Mouse Model

Caption: Workflow for assessing this compound in a Parkinson's model.

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for a range of neurological disorders by targeting astrocyte-mediated neuroinflammation and excitotoxicity. Its primary mechanism of inhibiting S100B synthesis, coupled with its ability to enhance glutamate uptake via the Akt/ERK/NF-κB pathways, underscores its multifaceted neuroprotective potential. The quantitative data from both preclinical and early-phase clinical trials are encouraging.

Future research should focus on elucidating the precise molecular interactions of this compound with the cellular machinery responsible for S100B synthesis. Further investigation into its effects on other glial cell types and neuronal subpopulations will provide a more complete picture of its mechanism of action. Larger-scale clinical trials are warranted to confirm the efficacy of this compound in treating acute ischemic stroke and to explore its potential in other neurodegenerative and neuroinflammatory conditions. The potential for this compound to increase vulnerability to depression, due to its inhibition of S100B, should also be carefully evaluated in future clinical studies.[5]

References

- 1. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arundic acid (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Could treatment with arundic acid (ONO-2506) increase vulnerability for depression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of arundic acid on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and tolerability of arundic acid in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of S-(+)-Arundic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core findings and methodologies from preliminary in vitro studies of S-(+)-Arundic Acid (AA), a novel astrocyte-modulating agent. The primary focus of these studies has been its role in inhibiting the synthesis of the S100B protein, a key mediator in neuroinflammation and neuronal damage.

Core Mechanism of Action

In vitro studies have consistently demonstrated that this compound's primary mechanism of action is the inhibition of S100B synthesis within astrocytes.[1] This modulation of astrocyte activity is believed to be the foundation of its neuroprotective effects observed in various models of neurological damage.[2][3] High concentrations of extracellular S100B are associated with neuronal death, and by suppressing its synthesis, Arundic Acid mitigates these detrimental effects.[4][5]

Data Presentation: Quantitative In Vitro Effects of this compound

The following tables summarize the key quantitative data from in vitro experiments investigating the effects of this compound.

Table 1: Effect of Arundic Acid on S100B and TNF-α Release in Cultured Astrocytes

| Treatment | Analyte | Concentration Change | p-value | Reference |

| Arundic Acid (100 ng/mL) for 24h | S100B Protein | Significant Reduction | p = 0.0135 | [6][7] |

| Arundic Acid (100 ng/mL) for 24h | TNF-α Protein | Significant Reduction | p = 0.0277 | [6][7] |

Table 2: Effect of Arundic Acid on S100B and TNF-α mRNA Expression in Cultured Astrocytes

| Treatment | Target Gene | mRNA Expression Change | p-value | Reference |

| Arundic Acid (100 ng/mL) for 24h | S100b | No Significant Difference | Not Specified | [6][7] |

| Arundic Acid (100 ng/mL) for 24h | Tnfα | No Significant Difference | Not Specified | [6][7] |

These findings suggest that Arundic Acid's regulation of S100B and TNF-α release occurs at a post-transcriptional level.[6][7]

Table 3: Effect of Arundic Acid on Enteric Neural Crest Cell (ENCC) and S100B+ Cell Density in Embryonic Gut Organ Culture

| Treatment | Cell Type | Region | Density Change | p-value | Reference |

| Arundic Acid (300 μM) for 48h | S100B+ Cells | Duodenum | Significant Reduction | p < 0.0001 | [8][9] |

| Arundic Acid | Sox10+ ENCCs | Duodenum & Ileum | Decrease | Not Specified | [8][9] |

| Arundic Acid | Proliferating ENCCs | Duodenum & Ileum | Reduction | Not Specified | [8][9] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Primary Astrocyte Culture

This protocol outlines the isolation and culture of primary astrocytes from rodent brains.

-

Tissue Preparation:

-

Euthanize neonatal (P1-P3) rat or mouse pups by decapitation.

-

Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mechanically dissociate the tissue by gentle trituration.

-

-

Cell Seeding:

-

Plate the cell suspension in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Purification:

-

After 7-10 days, once the culture is confluent, purify astrocytes by shaking the flasks to remove microglia and oligodendrocytes.

-

-

Arundic Acid Treatment:

-

Plate purified astrocytes and allow them to adhere.

-